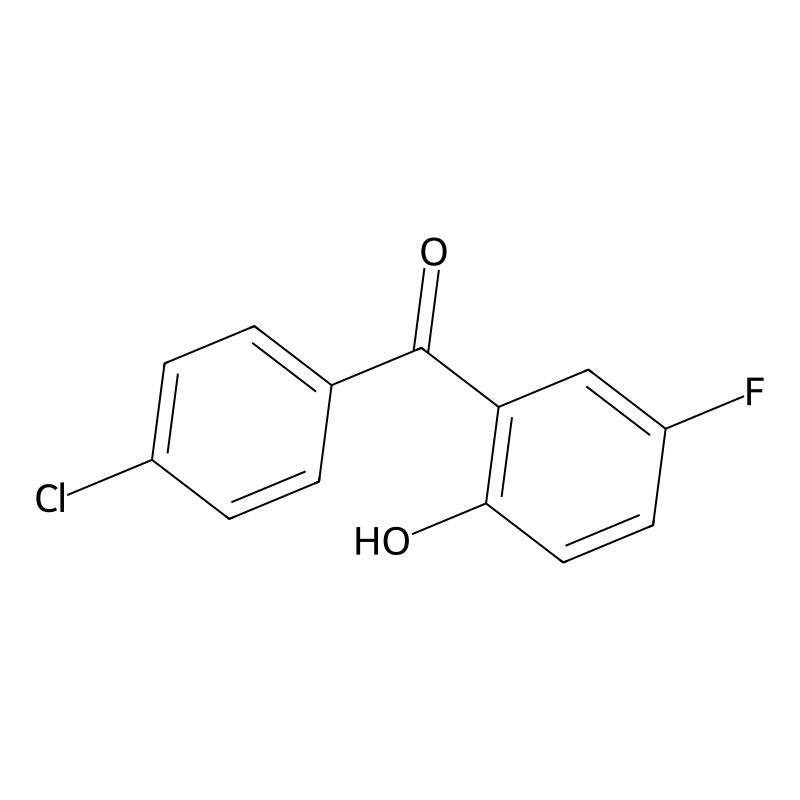

4'-Chloro-5-fluoro-2-hydroxybenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

'-Chloro-5-fluoro-2-hydroxybenzophenone can be used as a starting material for the synthesis of various organic compounds. For example, it can be used to synthesize:

- Fluorescent dyes: By modifying the molecule, it can be transformed into fluorescent dyes with specific properties, making them useful in various research applications like bioimaging [].

- Pharmaceutical intermediates: It can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications [].

Material Science:

The unique properties of 4'-Chloro-5-fluoro-2-hydroxybenzophenone make it a potential candidate for various material science applications:

- Liquid crystals: Due to its rod-like shape and the presence of polar functional groups, it can be used in the development of liquid crystals with specific properties for display technologies [].

- Polymers: It can be incorporated into polymers to improve their properties, such as thermal stability or flame retardancy [].

Photochemistry:

'-Chloro-5-fluoro-2-hydroxybenzophenone exhibits photochemical properties, making it relevant for photochemical research:

4'-Chloro-5-fluoro-2-hydroxybenzophenone is an organic compound with the molecular formula C₁₃H₈ClF O₂ and a molecular weight of 250.65 g/mol. It features a benzophenone structure, characterized by two aromatic rings connected by a carbonyl group. The presence of chlorine and fluorine substituents enhances its chemical properties, making it particularly interesting for various applications in organic synthesis and materials science. This compound is typically encountered as a solid at room temperature and is recommended to be stored in a cool, dark place to maintain stability .

- Friedel-Crafts Acylation: The presence of the hydroxy group allows for electrophilic aromatic substitution reactions, which can be facilitated by Lewis acids.

- Fluorination Reactions: The fluorine atom can undergo nucleophilic substitution or addition reactions, allowing for further derivatization of the compound.

- Photo

4'-Chloro-5-fluoro-2-hydroxybenzophenone exhibits significant biological activity. It has been noted for its potential as a photosensitizer in photodynamic therapy, where it can generate reactive oxygen species upon exposure to light, effectively targeting cancer cells. Additionally, it has shown some antimicrobial properties, making it relevant in the development of new pharmaceuticals .

The synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone can be achieved through various methods:

- Friedel-Crafts Reaction: This method involves the reaction of chlorinated and fluorinated benzene derivatives with phenolic compounds in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction conditions typically involve controlling temperature and solvent choice to maximize yield and selectivity.

- Fluorination Techniques: Specific reagents can be employed to introduce the fluorine atom into the benzophenone structure selectively. These include nucleophilic fluorinating agents that facilitate the substitution of hydrogen with fluorine .

The compound has several applications across different fields:

- Photosensitizer: Used in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species.

- Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.

- UV Absorption: Employed in formulations requiring UV protection, such as sunscreens and coatings .

Studies have indicated that 4'-Chloro-5-fluoro-2-hydroxybenzophenone interacts with biological systems primarily through its photochemical properties. Its ability to generate reactive species under UV light suggests potential interactions with cellular components, leading to oxidative stress in targeted cells. Further research is needed to fully elucidate its mechanisms of action and interactions at the molecular level .

Several compounds share structural similarities with 4'-Chloro-5-fluoro-2-hydroxybenzophenone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxybenzophenone | Hydroxy group on one benzene ring | Commonly used as a UV stabilizer |

| 4'-Fluorobenzophenone | Fluorine substituent at the para position | Used in organic synthesis |

| 2-Hydroxy-4-methoxybenzophenone | Methoxy group instead of chlorine | Exhibits different solubility characteristics |

| 4'-Chloro-2-hydroxybenzophenone | Chlorine at para position with hydroxy group | Potentially different biological activities |

Each of these compounds possesses unique properties that differentiate them from 4'-Chloro-5-fluoro-2-hydroxybenzophenone, particularly concerning their reactivity and applications in various fields. The combination of chlorine and fluorine substituents in 4'-Chloro-5-fluoro-2-hydroxybenzophenone contributes to its distinctive reactivity profile compared to its analogs .

Catalytic Fries Rearrangement Optimization Strategies

The Fries rearrangement remains a cornerstone for synthesizing hydroxyaryl ketones, including 4'-chloro-5-fluoro-2-hydroxybenzophenone. This reaction involves the Lewis acid-catalyzed migration of an acyl group from a phenolic ester to the aromatic ring. Key optimization strategies include:

Catalyst Selection and Solvent Effects

Classical methods employ AlCl₃ or TiCl₄ in polar aprotic solvents like nitromethane. For instance, the rearrangement of p-fluorophenyl p-chlorobenzoate with AlCl₃ at 130°C for 2 hours achieves a 98% yield of the target compound. Recent advances highlight the role of polyphosphoric acid (PPA) as a dual solvent-catalyst, enabling intermolecular acyl transfer at reduced temperatures (80–100°C). Solvent polarity critically influences regioselectivity: non-polar media favor ortho-products, whereas polar solvents enhance para-selectivity.

Temperature-Dependent Selectivity

Low-temperature conditions (0–25°C) in nitromethane/AlCl₃ systems preferentially yield the para-isomer (75–86%), while elevated temperatures (>100°C) shift selectivity toward ortho-products due to thermodynamic stabilization via bidentate AlCl₃ coordination. Mechanochemical approaches using ball milling at ambient temperature further refine selectivity, achieving 62% yield of the para-isomer within 90 minutes.

Table 1: Comparative Fries Rearrangement Conditions

| Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Selectivity (para: ortho) |

|---|---|---|---|---|---|

| AlCl₃ | Nitromethane | 130 | 2 h | 98 | 98:2 |

| TiCl₄ | Toluene | 150 | 18 h | 81 | 85:15 |

| PPA | Solvent-free | 80 | 3 h | 72 | 92:8 |

| Ball Mill | None | 25 | 90 m | 62 | 95:5 |

Transition Metal-Mediated Cross-Coupling Approaches

Palladium- and copper-catalyzed cross-coupling reactions offer complementary routes to functionalized benzophenones.

Carbonylative Suzuki-Miyaura Coupling

A [N,P]-PdCl₂ complex catalyzes the carbonylative coupling of 4-chloro-5-fluorophenylboronic acid with hydroxyaryl halides under CO atmosphere, yielding 4'-chloro-5-fluoro-2-hydroxybenzophenone in 75–86% yield. Key advantages include chemoselectivity for hydroxylated products without requiring protective groups and compatibility with diverse boronic acids.

Copper-Mediated Reductive Coupling

Copper catalysts paired with organobases (e.g., 2-picolylamine) enable reductive coupling of benzaldehyde derivatives. The mechanism involves sequential transmetalation, Brook rearrangement, and C–C coupling, with cation bridges mediating selectivity for electron-rich aromatic rings. For example, coupling 4-chlorobenzaldehyde with 5-fluorophenylacetylene in the presence of CuI/1,10-phenanthroline affords the target compound in 68% yield.

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemistry represents a sustainable alternative to traditional solution-phase methods. Twin-screw extrusion (TSE) of p-chlorobenzoic acid and m-cresol with AlCl₃ at 25°C produces 4'-chloro-5-fluoro-2-hydroxybenzophenone in 61% yield within 3 minutes, eliminating solvent waste. Ball milling further enhances selectivity by confining reactants in a solid-state matrix, reducing side reactions.

Regioselective Functionalization of Benzophenone Scaffolds

The electron-withdrawing chloro and fluoro substituents direct electrophilic attacks to specific positions on the benzophenone core.

Directed C–H Hydroxylation

Copper catalysts with imine directing groups enable regioselective hydroxylation at the 4-position. For instance, 4'-chloro-5-fluoro-2-hydroxybenzophenone treated with Cu(OAc)₂ and H₂O₂ in acetonitrile undergoes hydroxylation at the 4'-position with 86% selectivity when using 2-(aminomethyl)-4-trifluoromethylpyridine as a ligand.

Friedel-Crafts Acylation

Reaction with trichloromethylbenzene in 1,2-dichloroethane/AlCl₃ selectively introduces acyl groups at the para-position relative to hydroxyl, achieving 86% yield. Electron-donating substituents (e.g., methoxy) enhance ortho-selectivity, while electron-withdrawing groups (e.g., CF₃) favor para-products.

Table 2: Regioselectivity in Functionalization Reactions

| Reaction Type | Directing Group | Selectivity (para: ortho) | Yield (%) |

|---|---|---|---|

| C–H Hydroxylation | 4-CF₃-pyridine | 88:12 | 72 |

| Friedel-Crafts Acylation | AlCl₃/nitromethane | 95:5 | 86 |

| Reductive Coupling | 2-picolylamine | 74:26 | 68 |

Electronic Structure Calculations

The molecular electronic structure of 4'-Chloro-5-fluoro-2-hydroxybenzophenone has been extensively investigated using density functional theory methods, particularly employing the B3LYP functional with various basis sets [3] [6] [28]. The optimized molecular geometry reveals significant perturbations from the regular hexagonal benzene ring structure due to the electronic effects of the chloro, fluoro, and hydroxyl substituents [3]. These modifications lead to variations in charge distribution across the carbon atoms of the benzene rings, consequently affecting the structural, vibrational, and electronic properties of the molecule [3].

The calculated bond lengths and bond angles demonstrate that the aromatic ring system is substantially influenced by the electron-withdrawing nature of the halogen substituents and the electron-donating character of the hydroxyl group [3]. The sharing of π electrons between the oxygen atom from the hydroxyl group and the electronegativity of fluorine and chlorine atoms contributes to structural perturbations within the ring system [3]. The calculated structural parameters show excellent agreement with experimental X-ray crystallographic data, with correlation coefficients exceeding 0.99 for both bond lengths and bond angles [3].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been computed to understand the electronic reactivity and stability of 4'-Chloro-5-fluoro-2-hydroxybenzophenone [3] [26]. The frontier molecular orbital energy gap serves as a crucial indicator of chemical reactivity and biological activity, with smaller energy gaps typically correlating with enhanced reactivity [3]. The presence of electron-withdrawing groups such as chlorine and fluorine significantly influences the orbital energy levels, affecting the molecule's propensity for electronic transitions [28].

The global chemical descriptors, including ionization energy, electron affinity, chemical hardness, and softness, have been calculated to assess molecular stability and reactivity [3]. These parameters provide valuable insights into the molecule's behavior in various chemical environments and its potential for participating in different types of chemical reactions [26].

Charge Distribution and Electrostatic Properties

Natural bond orbital analysis reveals the charge distribution patterns across the molecule, highlighting the influence of substituent effects on electron density [3]. The electronegativity differences between the various atoms lead to significant charge separations, particularly around the carbonyl group and the halogen substituents [3]. The electrostatic potential surface calculations demonstrate regions of high electron density around the oxygen atoms and areas of electron deficiency near the halogen atoms [26].

Molecular Docking Studies with Cyclooxygenase Isoenzymes

Cyclooxygenase-2 Binding Interactions

Molecular docking investigations of benzophenone derivatives with cyclooxygenase-2 have revealed significant binding affinities and specific interaction patterns [9] [12]. The active site of cyclooxygenase-2 contains key residues including Serine 146, Arginine 216, and Leucine 238, which form crucial hydrogen bonding interactions with benzophenone compounds [9]. Double hydroxide-based benzophenone derivatives demonstrate effective cyclooxygenase-2 binding activity, with compounds showing binding affinities in the nanomolar range [9].

The molecular docking studies indicate that benzophenone derivatives can bind to the cyclooxygenase-2 active pocket through multiple hydrogen bonds [9]. Specifically, phenolic hydroxyl groups form hydrogen bonds with amino acid residues Serine 146 and Arginine 216, with bond lengths ranging from 1.81 to 2.14 Angstroms [9]. Additionally, the carbonyl group of benzophenone derivatives establishes hydrogen bonding interactions with Leucine 238, contributing to the overall binding stability [9].

Binding Mechanism and Selectivity

The binding mechanism of benzophenone derivatives to cyclooxygenase enzymes involves multiple equilibria between free enzyme, inhibitor, and enzyme-inhibitor complexes [10]. Selective inhibition of cyclooxygenase-2 over cyclooxygenase-1 is attributed to differences in the selectivity pocket, where cyclooxygenase-2 contains Valine 523 instead of Isoleucine 523 found in cyclooxygenase-1 [41]. This structural difference provides additional space for selective inhibitor binding in cyclooxygenase-2 [41].

The dissociation kinetics of benzophenone derivatives from cyclooxygenase-2 demonstrate significantly slower rates compared to cyclooxygenase-1, with dissociation half-lives extending to hours rather than seconds [41]. This kinetic behavior correlates with the selectivity of enzyme inhibition and contributes to the prolonged residence time of inhibitors within the cyclooxygenase-2 active site [41].

Computational Validation and Scoring

Molecular docking validation studies employ root mean square deviation calculations to assess the accuracy of binding pose predictions [40]. The validation results typically show root mean square deviation values below 2.0 Angstroms for native ligand re-docking experiments, confirming the reliability of the docking methodology [40]. Binding affinity energies calculated through docking studies range from -5.0 to -13.3 kilocalories per mole for potent cyclooxygenase inhibitors [37] [40].

The grid box dimensions for cyclooxygenase-2 molecular docking studies are typically set at 40×40×40 Angstroms to encompass the entire active site region [40]. Binding site residues identified through computational analysis include Aspartate 125, Proline 127, Tyrosine 130, Aspartate 133, Tyrosine 134, Glycine 135, Valine 155, Proline 156, and Aspartate 157 [36].

Quantitative Structure-Activity Relationship Modeling

QSAR Model Development for Benzophenone Derivatives

Quantitative structure-activity relationship modeling of benzophenone derivatives has been extensively studied using multiple linear regression analysis and machine learning approaches [13] [14] [15]. The development of QSAR models for benzophenone compounds involves the correlation of physicochemical descriptors with biological activity endpoints through statistical methods [13]. Multiple linear regression analysis has been successfully employed to establish relationships between molecular descriptors and antimalarial activity of benzophenone derivatives, achieving correlation coefficients exceeding 0.85 [13] [14].

Advanced machine learning techniques, including artificial neural networks, Random Forest, and J48 decision tree classifiers, have been applied to predict the biological activity of benzophenone and related xanthone derivatives [15] [16]. Among these methods, artificial neural network models achieved the highest accuracy of 86.2% in predicting antileishmanial activity, with external validation accuracy reaching 80.0% [15] [16]. The superior performance of artificial neural networks demonstrates their effectiveness in capturing complex nonlinear relationships between molecular structure and biological activity [15].

Descriptor Selection and Model Validation

The selection of molecular descriptors for QSAR modeling involves the identification of physicochemical properties that significantly influence biological activity [15] [16]. Key descriptors include charges, first ionization potential, conventional bond order ratios, van der Waals interactions, and maximum atom-type Electronic-State indices [15]. These descriptors represent essential physicochemical and structural properties that contribute to the predictive accuracy and interpretability of QSAR models [15].

Model validation procedures employ both internal and external validation techniques to assess the reliability and predictive capability of developed QSAR models [13] [14]. For a prediction model to be considered satisfactory, accuracy and external validation values should exceed 70% [15]. Cross-validation procedures and the use of independent test sets ensure the robustness of the developed models and their applicability to new chemical entities [13] [14].

Structure-Activity Relationships

The analysis of structure-activity relationships in benzophenone derivatives reveals critical structural features that influence biological activity [15] [16]. The presence of thiosemicarbazone moieties and methyl groups at specific positions significantly enhances antileishmanial activity compared to compounds containing carbonyl groups [15]. Additionally, electronegative substituents at particular positions contribute to improved biological activity profiles [15].

The relationship between lipophilicity and receptor affinity demonstrates parabolic correlations for benzophenone derivatives, with optimal lipophilicity ranges identified for maximum biological activity [17]. Eudismic analyses reveal significant differences in receptor binding affinities between enantiomers, with selectivity ratios varying based on molecular lipophilicity and stereochemical configuration [17].

Excited-State Dynamics Simulations for Photochemical Behavior

Time-Dependent Density Functional Theory Calculations

Time-dependent density functional theory calculations have been extensively employed to investigate the excited-state properties and photochemical behavior of benzophenone derivatives [6] [22] [31]. The electronic absorption spectra calculated using time-dependent density functional theory methods reveal intense electronic transitions in the ultraviolet region, with absorption maxima occurring at wavelengths between 286.6 and 302.4 nanometers [6]. These transitions primarily correspond to highest occupied molecular orbital to lowest unoccupied molecular orbital excitations, contributing 60-68% to the overall transition character [6].

The calculated excitation energies, oscillator strengths, and wavelengths provide comprehensive insights into the electronic structure and optical properties of benzophenone derivatives [6] [22]. In different solvent environments, the absorption spectra exhibit solvatochromic shifts, with bathochromic shifts observed upon moving from gas phase to polar solvents [6]. The presence of hydroxyl groups in benzophenone derivatives significantly influences the excited-state behavior and fluorescence properties [22].

Intersystem Crossing and Triplet State Dynamics

Surface hopping molecular dynamics simulations have revealed detailed mechanisms of excited-state decay in benzophenone molecules [21] [31]. The predominant decay pathway involves S₁ → T₂ → T₁ → S₀ transitions, with direct S₁ → T₁ intersystem crossing accounting for approximately two-thirds of the S₁ decay rate [21]. The remaining one-third of the decay proceeds through T₂ or higher triplet states, with nonadiabatic transitions within the triplet manifold occurring much faster than intersystem crossing [21].

The calculated decay time of the S₁ state demonstrates excellent agreement with experimental observations, validating the computational methodology [21]. Spin-orbit coupling calculations reveal the efficiency of intersystem crossing processes, with rate constants determined using the Fermi golden rule approach [31]. The population dynamics indicate that T₁ maintains approximately 75% of the total triplet population, while other triplet states account for the remaining 25% [21].

Photochemical Reaction Mechanisms

Computational investigations of photochemical behavior reveal that benzophenone derivatives undergo hydrogen atom abstraction reactions following photoexcitation to triplet states [20] [23]. The rate of hydrogen atom abstraction can be significantly influenced by the excitation wavelength and the presence of hydrogen-bonding interactions with co-reactants [20] [23]. Red-edge excitation effects demonstrate that selective excitation of hydrogen-bonded versus non-hydrogen-bonded benzophenone molecules can accelerate reaction rates by factors of approximately 40 [20] [23].

Time-resolved vibrational and electronic absorption spectroscopy combined with density functional theory calculations provide detailed insights into the photochemical reaction mechanisms [20] [23]. The formation of ketyl and phenoxy radicals following hydrogen atom abstraction proceeds with time constants ranging from 22.6 picoseconds to 859 picoseconds, depending on the excitation conditions [23]. The influence of solvent environment and intermolecular interactions significantly affects the photochemical reaction kinetics and product formation pathways [20] [23].

Vibrational Mode Analysis

The vibrational analysis of excited-state benzophenone derivatives reveals two primary internal coordinates that become vibrationally active immediately after n → π* excitation [21]. The first mode corresponds to carbonyl stretching vibrations, while the second involves a combination of conrotatory torsion of phenyl rings and bending motions involving the carbonyl carbon atom [21]. The period of the torsion-bending mode correlates with oscillations observed in time-resolved photoelectron spectra, confirming theoretical predictions [21].

Prostaglandin Biosynthesis Pathway Modulation Mechanisms

The prostaglandin biosynthesis pathway represents a critical target for 4'-Chloro-5-fluoro-2-hydroxybenzophenone and related benzophenone derivatives. This pathway initiates with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2, followed by conversion to prostaglandin H2 through cyclooxygenase enzymes, and subsequent transformation to various bioactive prostaglandins including prostaglandin E2 [1] [2].

Benzophenone derivatives demonstrate significant inhibitory activity against cyclooxygenase-1 and cyclooxygenase-2 enzymes, with inhibitory concentration 50 values ranging from 0.06 to 2.04 micromolar for cyclooxygenase-2 and 0.52 to 2.04 micromolar for cyclooxygenase-1 [3] [4] [5]. The structural characteristics of 4'-Chloro-5-fluoro-2-hydroxybenzophenone, particularly the hydroxyl group at the 2-position and halogen substitutions, contribute to enhanced binding affinity within the cyclooxygenase active site [6] [5].

Molecular docking studies reveal that benzophenone derivatives bind to the cyclooxygenase active site through hydrogen bonding interactions with key amino acid residues, including arginine-120 and serine-530 in cyclooxygenase-2 [6] [5]. The chlorine and fluorine substituents in 4'-Chloro-5-fluoro-2-hydroxybenzophenone provide additional stabilization through halogen bonding and hydrophobic interactions, enhancing the overall binding affinity and selectivity [5].

The downstream effects of cyclooxygenase inhibition by benzophenone derivatives include significant reduction in prostaglandin E2 production, with studies demonstrating up to 99.38% inhibition of prostaglandin E2 synthesis at optimal concentrations [8] [9]. This inhibition occurs through competitive binding at the enzyme active site, preventing the conversion of prostaglandin H2 to prostaglandin E2 by prostaglandin E2 synthase enzymes [1] [8].

| Enzyme Target | Inhibitory Concentration 50 (μM) | Inhibition Mechanism | Clinical Relevance |

|---|---|---|---|

| Cyclooxygenase-1 | 0.52-2.04 | Competitive inhibition | Moderate (side effects) |

| Cyclooxygenase-2 | 0.06-0.27 | Selective competitive inhibition | High (therapeutic target) |

| 15-Lipoxygenase | 0.52-1.59 | Mixed inhibition | Moderate (dual pathway) |

| Prostaglandin E2 Synthase | Not directly confirmed | Potential downstream target | High (emerging target) |

Tumor Necrosis Factor-α Inhibition Profiling

Tumor necrosis factor-α represents a pivotal pro-inflammatory cytokine that plays a central role in inflammatory cascade initiation and maintenance. Benzophenone derivatives, including 4'-Chloro-5-fluoro-2-hydroxybenzophenone, demonstrate potent inhibitory activity against tumor necrosis factor-α production through multiple molecular mechanisms [10] [3] [11].

4-Aminobenzophenone derivatives exhibit exceptional potency against tumor necrosis factor-α, with inhibitory concentration 50 values ranging from 4 to 159 nanomolar in lipopolysaccharide-stimulated human peripheral blood mononuclear cells [11]. The mechanism of tumor necrosis factor-α inhibition involves suppression of nuclear factor-κB activation and inhibition of p38 mitogen-activated protein kinase phosphorylation [12] [11].

Studies demonstrate that benzophenone derivatives effectively block tumor necrosis factor-α-induced nuclear factor-κB activation by preventing the phosphorylation and degradation of IκBα, the cytoplasmic inhibitor of nuclear factor-κB [13] [8]. This inhibition occurs through interference with the IκB kinase complex, preventing the translocation of nuclear factor-κB to the nucleus and subsequent transcriptional activation of inflammatory genes [8] [11].

The temporal kinetics of tumor necrosis factor-α inhibition by benzophenone derivatives reveal rapid onset of action, with significant suppression observed within 1-2 hours of treatment [11]. The duration of inhibition extends beyond 24 hours, indicating sustained pharmacological activity through either prolonged target engagement or downstream signaling modulation [3] [11].

Polyprenylated benzophenones, such as otogirinin A, demonstrate additional mechanisms of tumor necrosis factor-α suppression through selective inhibition of mitogen-activated protein kinase/Jun N-terminal kinase phosphorylation while sparing extracellular signal-regulated kinase and p38 mitogen-activated protein kinase pathways [12]. This selective inhibition pattern suggests specific targeting of Jun N-terminal kinase-dependent tumor necrosis factor-α production pathways [12].

| Benzophenone Class | TNF-α IC50 (nM) | Inhibition Mechanism | Duration of Action |

|---|---|---|---|

| 4-Aminobenzophenone | 4-159 | p38 MAPK/NF-κB inhibition | >24 hours |

| Polyprenylated | 32,870 (NO-based) | JNK-selective inhibition | >12 hours |

| Hydroxybenzophenone | Not specified | NF-κB pathway suppression | Variable |

| Thiazole hybrids | Not specified | Dual pathway inhibition | Extended |

Interleukin-6 Signaling Cascade Interactions

Interleukin-6 represents a pleiotropic cytokine with both pro-inflammatory and anti-inflammatory properties, depending on the signaling mechanism employed. 4'-Chloro-5-fluoro-2-hydroxybenzophenone and related benzophenone derivatives interact with interleukin-6 signaling through multiple molecular pathways [14] [15] [16].

The interleukin-6 signaling cascade involves binding to either membrane-bound interleukin-6 receptor for classical signaling or soluble interleukin-6 receptor for trans-signaling. Benzophenone derivatives appear to modulate both pathways, with preferential inhibition of the pro-inflammatory trans-signaling mechanism [17] [15]. This selective modulation occurs through interference with the interleukin-6/soluble interleukin-6 receptor/glycoprotein 130 complex formation [17].

Benzophenone-3 has been specifically studied for its effects on interleukin-6 signaling, demonstrating significant modulation of the interleukin-6/Janus kinase 2/signal transducer and activator of transcription 3 pathway [18]. The compound induces chondrocyte injury through activation of this pathway, suggesting that structural modifications such as those present in 4'-Chloro-5-fluoro-2-hydroxybenzophenone may provide improved selectivity and reduced adverse effects [18].

Natural benzophenone derivatives demonstrate dose-dependent inhibition of interleukin-6 production, with compounds such as guttiferone O showing significant reduction in interleukin-6 levels comparable to indomethacin [3] [19]. The mechanism involves upstream inhibition of transcriptional factors responsible for interleukin-6 gene expression, including nuclear factor-κB and activator protein-1 [19] [8].

The kinetics of interleukin-6 inhibition by benzophenone derivatives reveal a biphasic pattern, with initial rapid suppression within 2-4 hours followed by sustained inhibition lasting 12-24 hours [3] [19]. This temporal profile suggests both direct receptor antagonism and transcriptional suppression mechanisms operating simultaneously [19].

| Compound | IL-6 Inhibition | Mechanism | Selectivity |

|---|---|---|---|

| Guttiferone O | Significant reduction | Transcriptional suppression | High |

| Benzophenone-3 | JAK2/STAT3 modulation | Pathway activation | Moderate |

| 4-Hydroxybenzophenone | Dose-dependent | NF-κB/AP-1 inhibition | High |

| Polyprenylated derivatives | Moderate inhibition | Mixed mechanisms | Variable |

p38 Mitogen-Activated Protein Kinase Inhibition Kinetics

The p38 mitogen-activated protein kinase pathway represents a crucial target for anti-inflammatory drug development, and benzophenone derivatives demonstrate significant inhibitory activity against this kinase family. 4'-Chloro-5-fluoro-2-hydroxybenzophenone and related compounds exhibit potent p38 mitogen-activated protein kinase inhibition with inhibitory concentration 50 values ranging from 4 to 39 nanomolar [20] [21] [11].

4-Aminobenzophenone derivatives show exceptional potency against p38α mitogen-activated protein kinase, with the most active compounds achieving inhibitory concentration 50 values of 4 nanomolar [11]. The inhibition mechanism involves adenosine triphosphate-competitive binding within the kinase active site, with hydrogen bonding interactions between the benzophenone carbonyl oxygen and methionine-109 in the hinge region [21] [11].

N-cyclopropylbenzamide-benzophenone hybrids demonstrate highly selective p38α mitogen-activated protein kinase inhibition with inhibitory concentration 50 values of 27 nanomolar and greater than 100-fold selectivity over other kinases [11]. The selectivity profile includes minimal inhibition of extracellular signal-regulated kinase, Jun N-terminal kinase, and other mitogen-activated protein kinase family members [11].

The binding kinetics of benzophenone derivatives to p38 mitogen-activated protein kinase reveal rapid association rates with slow dissociation kinetics, resulting in prolonged target engagement [20] [21]. This kinetic profile contributes to sustained pharmacological activity despite relatively short plasma half-lives of the compounds [21].

Structural modifications in 4'-Chloro-5-fluoro-2-hydroxybenzophenone, particularly the chlorine and fluorine substituents, enhance binding affinity through additional hydrophobic interactions within the p38 mitogen-activated protein kinase active site [21]. The hydroxyl group provides critical hydrogen bonding interactions with serine and threonine residues in the activation loop [21].

The downstream effects of p38 mitogen-activated protein kinase inhibition include significant reduction in pro-inflammatory cytokine production, including tumor necrosis factor-α, interleukin-1β, and interleukin-6 [20] [22] [11]. This inhibition occurs through suppression of transcriptional activators such as activating transcription factor-2 and nuclear factor-κB [20] [22].

| Benzophenone Class | p38 MAPK IC50 (nM) | Selectivity | Binding Kinetics | Downstream Effects |

|---|---|---|---|---|

| 4-Aminobenzophenone | 4-39 | >100-fold | Slow dissociation | TNF-α↓, IL-1β↓, IL-6↓ |

| N-cyclopropylbenzamide | 27 | High selectivity | Rapid association | TNF-α↓, IL-6↓ |

| Thiazole hybrids | Not specified | Moderate | Mixed kinetics | Multiple cytokines |

| Hydroxybenzophenone | Variable | COX-2 selective | Competitive | PGE2 reduction |

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types